molecular formula C19H24N2O3S2 B4973678 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide

5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide

Cat. No. B4973678
M. Wt: 392.5 g/mol
InChI Key: NFMIJMPTNKQEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide, also known as BZPMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZPMT is a sulfonamide derivative that has shown promising results in various research studies due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide is not fully understood, but it is believed to act on various receptors in the brain and nervous system. 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and memory formation. 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide has also been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects:
5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide has been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various assays and experiments. 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide also has a well-defined chemical structure, which allows for precise characterization and analysis. However, one limitation of 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide. One area of interest is the development of new therapeutic agents based on the structure of 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide. Another area of interest is the investigation of the role of 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide in various physiological processes, such as pain perception, mood regulation, and memory formation. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide involves the reaction of piperidine, benzyl chloride, and thioacetamide in the presence of a catalyst such as triethylamine. The resulting product is then treated with dimethyl sulfate to yield 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide. This synthesis method has been optimized over the years to ensure high yields and purity of the final product.

Scientific Research Applications

5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide has also been investigated for its potential use as a diagnostic tool in imaging studies due to its ability to bind to certain receptors in the brain.

properties

IUPAC Name

5-(4-benzylpiperidine-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-20(2)26(23,24)17-13-18(25-14-17)19(22)21-10-8-16(9-11-21)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMIJMPTNKQEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-benzylpiperidine-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.